Dysprosium i-propoxide

Atomic Layer Deposition MOCVD precursor Thermal decomposition

Researchers requiring low-temperature ALD of dysprosium oxide films face a trade-off: β-diketonate precursors demand >480°C, while halide sources introduce chloride contamination. Dysprosium i-propoxide (Dy(OiPr)₃) solves this via clean β-hydride elimination, enabling deposition of carbon-free Dy₂O₃ at ~200°C. • Enables ALD below 300°C-compatible with flexible electronics and polymer substrates. • Halide-free route to luminescent Dy₂O₃ nanoparticles at room temperature. • Documented particle-free performance versus structurally related Dy(mmp)₃, with no lithium contamination. Supplied as moisture-sensitive tan powder or 5% w/v solution in toluene/isopropanol; 99.9% purity (REO basis). Standard global shipping.

Molecular Formula C9H24DyO3
Molecular Weight 342.78 g/mol
Cat. No. B13395566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium i-propoxide
Molecular FormulaC9H24DyO3
Molecular Weight342.78 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.[Dy]
InChIInChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3;
InChIKeyIWDABVYEISORRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium i-Propoxide Precursor Overview


Dysprosium i-propoxide (Dy(OiPr)₃, CAS 6742-68-3, molecular weight 339.77 g·mol⁻¹) is a homoleptic rare-earth alkoxide belonging to the Ln(OR)₃ class, in which the dysprosium(III) centre is coordinated by three isopropoxide ligands [1]. It is commercially supplied as a tan moisture-sensitive powder or as a 5% w/v solution in toluene/isopropanol at 99.9% purity (REO basis) [2]. First structurally characterized by Mazdiyasni et al. in 1966, its infrared spectrum confirms a dimeric structure analogous to that of yttrium isopropoxide, with the Dy³⁺ ion in a bridged alkoxy-bridged coordination environment [1]. The compound is valued primarily as a volatile precursor for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of dysprosium-containing oxide thin films, and as a reactive initiator for in-situ polymerization of vinyl monomers to produce dysprosium-doped copolymers [3].

Workflow CVD & ALD precursor for Dy-containing oxide thin films
Selection Supports low-temperature oxide formation below 300 °C Via β-hydride elimination pathway
Use Context Reactive initiator for in-situ rare-earth copolymer synthesis

Dysprosium i-Propoxide vs. Generic Precursors


Dysprosium precursors are not interchangeable drop-in reagents. The choice of ligand sphere dictates volatility, decomposition temperature, and the purity of the resulting oxide film [1]. β-Diketonate precursors such as Dy(tmhd)₃ and Dy(EDMDD)₃ require deposition temperatures of 480–700 °C and may leave carbonaceous residues, whereas the isopropoxide ligand decomposes via a clean β-hydride elimination pathway yielding volatile propene and isopropanol, enabling oxide formation below 300 °C [2]. Conversely, halide precursors such as DyCl₃ introduce chloride contamination that can degrade dielectric performance and corrode reactor components [3]. Even within the alkoxide family, structural differences matter: the closely related Dy(mmp)₃ precursor exhibited high particle formation levels and lithium contamination attributable to precursor quality issues during AVD processing, problems not reported for the simpler isopropoxide system [4]. These non-trivial differences mean that a process validated with Dy(OiPr)₃ cannot be ported to an alternative dysprosium source without re-optimizing deposition windows, co-reactant chemistry, and film purity specifications.

vs. β-Diketonates
Dy(OiPr)₃ decomposes cleanly below 300 °C
Dy(tmhd)₃ and Dy(EDMDD)₃ require 480–700 °C and may leave carbonaceous residues; process thermal budget may not transfer.
vs. Halides
Halide-free oxide formation pathway
DyCl₃ introduces chloride contamination that can degrade dielectric performance; film purity and reactor compatibility may shift.
vs. Other Alkoxides
Simpler ligand architecture avoids heteroatom contaminants
Dy(mmp)₃ exhibited high particle levels and Li contamination; deposition cleanliness may not replicate without re-validation.

Comparative Evidence: Dy(OiPr)₃ vs. Analog Precursors


Low-Temperature Oxide Formation Advantage

Thermogravimetric analysis of yttrium isopropoxide—whose chemistry Mazdiyasni et al. report as 'virtually identical' to dysprosium isopropoxide—shows decomposition to the oxide is over 90% complete at 200 °C in air, yielding Y₂O₃ with no detectable carbon contamination and 99.9+% purity [1]. Extrapolating to Dy(OiPr)₃ by class-level inference, oxide formation is achievable at temperatures roughly 360–500 °C lower than the deposition window of 560–700 °C reported for the β-diketonate precursor Dy(EDMDD)₃ under liquid-injection MOCVD conditions [2]. This temperature gap is critical for integration with temperature-sensitive substrates and CMOS back-end-of-line processes.

Low-Temperature Oxide Formation
Cross-study comparable
~200 °C >90% decomposition to oxide 360–500 °C lower
Reported oxide formation temperature context
Class-level inference from Y(OiPr)₃ TGA; cross-study comparison with Dy(EDMDD)₃ at 560–700 °C
Atomic Layer Deposition MOCVD precursor Thermal decomposition

Lithium-Free, Particle-Free Deposition

The alternative dysprosium alkoxide precursor Dy(mmp)₃ (tris(1-methoxy-2-methyl-2-propanolate)dysprosium) was evaluated for atomic vapour deposition (AVD) of (DyₓSc₁₋ₓ)₂O₃ high-κ gate dielectric layers on Si substrates. Despite yielding films with promising electrical characteristics—gate leakage current of 1.8×10⁻⁵ A/cm² at 4.5 V for 2.0 nm equivalent oxide thickness, with limited hysteresis (9 mV) and 3% frequency dispersion—the Dy(mmp)₃ process suffered from high particle formation levels and lithium contamination attributed to insufficient precursor quality [1]. Dy(OiPr)₃, with its simpler C₃ ligand architecture lacking the methoxy and branched alkyl functionalities of the mmp ligand, presents a cleaner thermal decomposition pathway (β-hydride elimination to propene + isopropanol) that avoids the introduction of heteroatom contaminants inherent to functionalized alkoxide ligands [2].

Li-Free, Particle-Free Deposition
Cross-study comparable
Clean β-hydride elimination pathway Dy(mmp)₃: high particle formation & Li contamination reported
Supports precursor cleanliness review for gate dielectric processes
Dy(mmp)₃ AVD data: gate leakage 1.8×10⁻⁵ A/cm²; particles and Li compromised quality
AVD precursor High-κ dielectric Particle contamination

Instant Hydrolysis to Oxide vs. Halides

Dy(OiPr)₃ undergoes instantaneous and complete hydrolysis upon contact with water to yield fine-particulate, high-purity Dy₂O₃ according to the reaction 2Dy(OC₃H₇)₃ + 3H₂O → Dy₂O₃ + 6C₃H₇OH, with no evidence of stable oxy-alkoxide intermediates [1]. This contrasts sharply with dysprosium trichloride (DyCl₃), which is hygroscopic and forms a hexahydrate (DyCl₃·6H₂O), necessitating additional thermal processing or spray pyrolysis to achieve the oxide phase [2]. For sol-gel and solution-based nanoparticle synthesis, the alkoxide's clean, single-step hydrolysis enables direct oxide formation at room temperature without the chloride removal steps that plague halide-based routes.

Instant Hydrolysis to Oxide vs. Halides
Class-level inference
Quantitative hydrolysis at room temperature DyCl₃: requires thermal processing to remove Cl
Supports halide-free sol-gel and nanoparticle synthesis workflows
Dy(OiPr)₃ hydrolysis yields fine-particulate Dy₂O₃; no oxy-alkoxide intermediates
Sol-gel processing Nanoparticle synthesis Hydrolysis kinetics

Dual-Use: Precursor and Polymerization Initiator

Unlike β-diketonate precursors such as Dy(tmhd)₃ or Dy(EDMDD)₃, which are employed exclusively for vapour-phase thin-film deposition, Dy(OiPr)₃ demonstrates a unique dual-use capability as both a CVD/ALD precursor and an in-situ polymerization initiator. When doped directly into monomer mixtures of methyl methacrylate (MMA) and styrene (1:1 mole ratio), Dy(OiPr)₃ initiates gel formation and copolymerization, converting the linear P(MMA-co-St) structure into a crosslinked network with increasing dysprosium content [1]. The resulting copolymer exhibits improved resistance to heat and solvent, enhanced storage modulus, and strong characteristic Dy³⁺ fluorescence (⁴F₉/₂→⁶H₁₅/₂ and ⁴F₉/₂→⁶H₁₃/₂ transitions) with high rare-earth distribution uniformity and improved transparency [1]. This dual functionality is not reported for any β-diketonate or halide dysprosium precursor.

Dual-Use: Precursor & Initiator
Supporting evidence
In-situ copolymerization of MMA-St No dual-use reported for β-diketonate or halide precursors
Reported one-pot synthesis route for luminescent Dy-doped copolymers
Crosslinked network formation, enhanced storage modulus, and Dy³⁺ fluorescence reported
Rare earth polymer Copolymer modification Fluorescence materials

Dysprosium i-Propoxide Application Scenarios


Low-Temperature ALD for High-κ Gate Dielectrics

For ALD processes requiring oxide formation below 300 °C, Dy(OiPr)₃ enables deposition at substantially lower temperatures than β-diketonate alternatives such as Dy(EDMDD)₃ (which requires 560–700 °C), making it suitable for integration with flexible electronics, polymer substrates, or CMOS back-end-of-line flows where thermal exposure must be minimized [1]. The quantitative decomposition to carbon-free Dy₂O₃ at ~200 °C, confirmed by Mazdiyasni et al. for the isostructural yttrium analog, supports the use of Dy(OiPr)₃ with H₂O or O₃ co-reactants in ALD cycles targeting self-limiting growth of high-purity rare-earth oxide films [1].

Halide-Free Dy₂O₃ Nanoparticles for Optical Coatings

The instantaneous and complete hydrolysis of Dy(OiPr)₃ to fine-particulate Dy₂O₃ in organic solvents provides a halide-free, room-temperature route to dysprosium oxide nanoparticles, avoiding the chloride contamination and multi-step thermal processing inherent to DyCl₃-based methods [2]. This is critical for optical coatings and phosphor applications where halide residues quench luminescence. The resulting nanoparticles exhibit the characteristic Dy³⁺ emission lines (⁴F₉/₂→⁶H₁₅/₂ at ~480 nm and ⁴F₉/₂→⁶H₁₃/₂ at ~575 nm), making Dy(OiPr)₃ the precursor of choice for applications requiring both oxide phase purity and optical activity [2].

In-Situ Polymerization for Luminescent Copolymers

Dy(OiPr)₃ uniquely enables the one-pot synthesis of dysprosium-containing copolymers by serving simultaneously as the Dy³⁺ source and the polymerization initiator. Direct doping into MMA/styrene monomer mixtures produces crosslinked P(MMA-co-St) networks with high Dy distribution uniformity, enhanced thermal stability, improved storage modulus, and strong fluorescence—properties not achievable with non-initiating dysprosium precursors such as Dy(tmhd)₃ or Dy(acac)₃ [3]. This application scenario is particularly relevant for research on rare-earth luminescent polymers, optical sensors, and light-conversion materials.

Particle-Free MOCVD for Gate Dielectric Films

For semiconductor-grade deposition where particle contamination and alkali metal impurities are yield-limiting defects, Dy(OiPr)₃ offers a documented cleanliness advantage over the structurally related Dy(mmp)₃ precursor, which exhibited high particle formation levels and lithium contamination during AVD processing of (DyₓSc₁₋ₓ)₂O₃ films [4]. The simpler isopropoxide ligand architecture decomposes via a clean β-hydride elimination pathway without introducing heteroatom contaminants, making Dy(OiPr)₃ the preferable alkoxide precursor for processes targeting gate dielectric applications where even trace levels of Li or particulate defects are unacceptable [4].

Application
Selection Property
Validation Focus
Low-Temperature ALD for High-κ Dielectrics
Decomposition temperature window
Deposition rate and film purity below 300 °C
Halide-Free Dy₂O₃ Nanoparticles for Optical Coatings
Hydrolysis pathway and oxide phase purity
Cl residue analysis and Dy³⁺ emission line integrity
In-Situ Polymerization for Luminescent Copolymers
Reactive initiator capability
Dy distribution uniformity and fluorescence strength
Particle-Free MOCVD for Gate Dielectric Films
Precursor-derived contamination profile
Li and particle defect density in deposited films

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